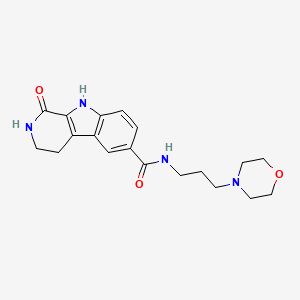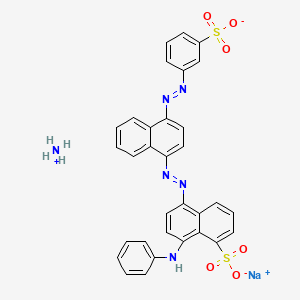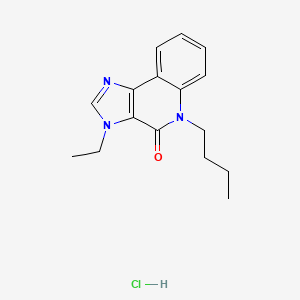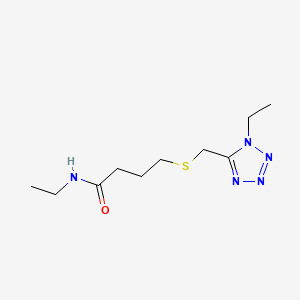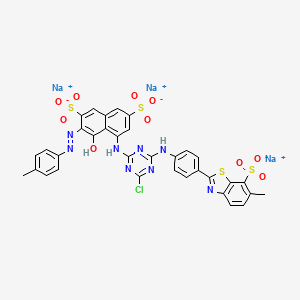
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonate, azo, and triazine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of p-toluidine followed by coupling with 4-hydroxy-3-naphthalenedisulfonic acid to form the azo compound.
Introduction of the Triazine Group: The azo compound is then reacted with 4-chloro-6-(4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino-1,3,5-triazine under controlled conditions to introduce the triazine group.
Final Product Formation: The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process typically involves:
Batch Processing: Each step of the synthesis is carried out in separate batches to ensure complete reaction and high purity.
Continuous Processing: In some cases, continuous processing methods are used to increase efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxy groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine and benzothiazole groups can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Quinones, sulfonic acids.
Reduction Products: Amines, sulfonated benzothiazoles.
Substitution Products: Various substituted triazines and benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Molecular Targets: Proteins, nucleic acids, and cell membranes.
Pathways Involved: The compound can form stable complexes with proteins and nucleic acids, affecting their function and stability. It can also interact with cell membranes, altering their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium 4-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-3-hydroxy-2-((p-tolyl)azo)naphthalene-1,7-disulphonate: Similar structure but different substitution pattern.
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((m-tolyl)azo)naphthalene-2,7-disulphonate: Similar structure but different position of the methyl group.
Uniqueness
The unique combination of functional groups in Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate gives it distinct chemical and physical properties, making it particularly useful in applications requiring stable and vibrant dyes.
Eigenschaften
CAS-Nummer |
85650-61-9 |
|---|---|
Molekularformel |
C34H22ClN8Na3O10S4 |
Molekulargewicht |
935.3 g/mol |
IUPAC-Name |
trisodium;5-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25ClN8O10S4.3Na/c1-16-3-8-21(9-4-16)42-43-27-25(56(48,49)50)14-19-13-22(55(45,46)47)15-24(26(19)28(27)44)38-34-40-32(35)39-33(41-34)36-20-10-6-18(7-11-20)31-37-23-12-5-17(2)30(29(23)54-31)57(51,52)53;;;/h3-15,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,36,38,39,40,41);;;/q;3*+1/p-3 |
InChI-Schlüssel |
SHZOIXHRIIIBKW-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C6=NC7=C(S6)C(=C(C=C7)C)S(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


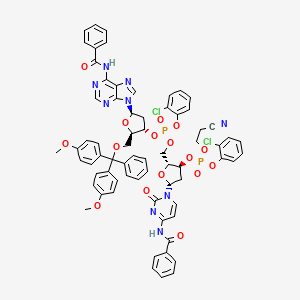
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
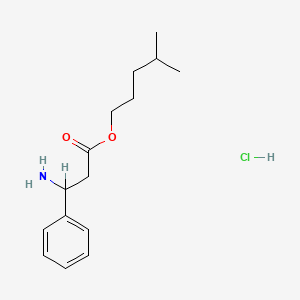
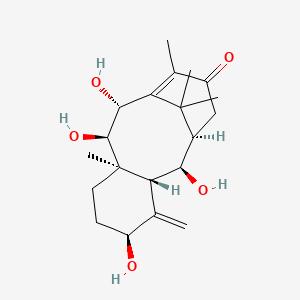
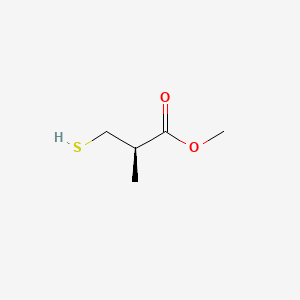
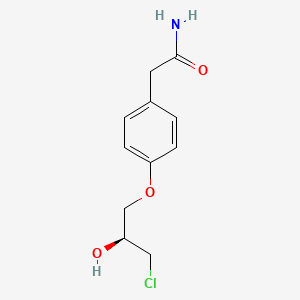
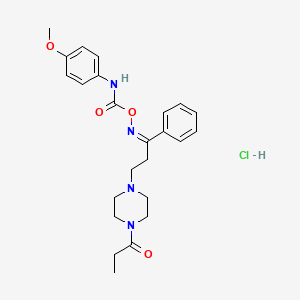
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
